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molecular formula C9H11NO2S B071047 2-(Propylthio)nicotinic acid CAS No. 175135-22-5

2-(Propylthio)nicotinic acid

Cat. No. B071047
M. Wt: 197.26 g/mol
InChI Key: CSMDLVRDBYKTAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09447044B2

Procedure details

2-Mercapto-nicotinic acid (1 g, 6.4 mmol) and 1-iodopropane were reacted in the same manner as in Step A of Preparation Example 10 to obtain the title compound (1.22 g, 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].I[CH2:12][CH2:13][CH3:14]>>[CH2:12]([S:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5])[CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
SC1=C(C(=O)O)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ICCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)SC1=C(C(=O)O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 1.22 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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